molecular formula C21H14O5 B2413318 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate CAS No. 858768-34-0

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2413318
CAS No.: 858768-34-0
M. Wt: 346.338
InChI Key: CQSGCTDOZSHCTN-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c1-13-19(14-6-3-2-4-7-14)20(22)16-10-9-15(12-18(16)25-13)26-21(23)17-8-5-11-24-17/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSGCTDOZSHCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Starting Materials: 7-hydroxy-4-methylcoumarin, ethylchloroacetate, hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-purity starting materials are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its structural motifs are often utilized in the development of new reagents and catalysts for various organic reactions.

Biology

This compound is being studied for its potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus.
  • Anticancer Activity: Research has shown that it may induce apoptosis in cancer cells and inhibit their proliferation. For instance, a study demonstrated that related compounds significantly reduced cell viability in HepG2 liver cancer cells .

Medicine

The therapeutic potential of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is being explored in drug development. Its structural similarity to other bioactive compounds suggests it may interact with specific molecular targets involved in inflammation and cancer progression .

Industry

In industrial applications, this compound is being investigated for its properties in developing new materials with enhanced fluorescence and photostability. These characteristics make it suitable for applications in dyes and agrochemicals .

Antimicrobial Efficacy

A study assessing the antimicrobial activity of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate yielded the following results:

CompoundMicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (μg/mL)
2-Methyl CompoundE. coli10.5280
2-Methyl CompoundS. aureus13265
2-Methyl CompoundB. cereus16230

These findings indicate promising antimicrobial potential, warranting further investigation into its mechanism of action and efficacy against other pathogens.

Anticancer Activity

A comparative study on the anticancer effects of related compounds revealed significant results:

CompoundCell Line% Cell Viability
DoxorubicinHepG20.62
Compound AHepG233.29
Compound BHepG235.01
Compound CHepG237.31

The data suggest that derivatives of this compound exhibit notable anticancer activity compared to established treatments like doxorubicin .

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-carboxylate group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. Its unique structural features suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is C21H14O5C_{21}H_{14}O_{5}. The compound features a chromen core with a furan carboxylate substitution that may influence its biological interactions.

PropertyValue
Molecular FormulaC21H14O5
IUPAC Name(2-methyl-4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate
CAS Number858768-34-0

The specific mechanism of action for 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate remains largely unknown. However, its structural similarity to other bioactive compounds suggests that it may interact with various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Anti-inflammatory Activity

The compound may possess anti-inflammatory effects, similar to other chromen derivatives that inhibit cyclooxygenase (COX) enzymes. A study highlighted the potential of related compounds to inhibit COX enzymes significantly, suggesting that 2-methyl-4-oxo could exhibit similar activity .

Anticancer Activity

Preliminary investigations into the anticancer properties of structurally related compounds have shown promise. For instance, studies have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) . The exact IC50 values for 2-methyl-4-oxo are yet to be determined but are expected to be in a comparable range to other active derivatives.

Case Studies and Research Findings

  • Study on Chromen Derivatives : A study evaluated the biological activity of several chromen derivatives against cholinesterases and lipoxygenases. The findings indicated moderate inhibition against these enzymes, suggesting potential for neuroprotective and anti-inflammatory applications .
    CompoundAChE Inhibition IC50 (μM)BChE Inhibition IC50 (μM)
    Chromen Derivative A15.29.2
    Chromen Derivative B19.213.2
  • Cytotoxicity Studies : Research on related compounds has demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 μM to 30 μM, indicating that modifications in the chromen structure can enhance anticancer activity .

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